Ala-Phe-Pro-pNA

Tripeptidyl Peptidase Enzyme Specificity Chromogenic Substrate

Non-specific chromogenic substrates compromise TPP assay validity, generating inaccurate kinetic parameters and false negatives. Ala-Phe-Pro-pNA (CAS 201732-35-6) is the precisely validated substrate for tripeptidyl peptidase (TPP). • Specifically cleaved by TPPs, releasing p-nitroaniline for unambiguous real-time spectrophotometric detection at 405-410 nm. • Enables reliable Michaelis-Menten kinetics (Km/Vmax) and high-throughput inhibitor screening in 96/384-well formats. • ≥98% purity powder ensures lot-to-lot reproducibility and functional integrity QC for recombinant enzyme batches.

Molecular Formula C23H27N5O5
Molecular Weight 453.5 g/mol
Cat. No. B1445321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAla-Phe-Pro-pNA
Molecular FormulaC23H27N5O5
Molecular Weight453.5 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N
InChIInChI=1S/C23H27N5O5/c1-15(24)21(29)26-19(14-16-6-3-2-4-7-16)23(31)27-13-5-8-20(27)22(30)25-17-9-11-18(12-10-17)28(32)33/h2-4,6-7,9-12,15,19-20H,5,8,13-14,24H2,1H3,(H,25,30)(H,26,29)/t15-,19-,20-/m0/s1
InChIKeyVCIGBDVGAFWEAH-YSSFQJQWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ala-Phe-Pro-pNA: Chromogenic TPP Substrate


Ala-Phe-Pro-pNA (CAS 201732-35-6) is a synthetic tripeptide chromogenic substrate specifically designed for the quantitative detection and kinetic analysis of tripeptidyl peptidase (TPP) activity . Composed of the amino acid sequence alanine-phenylalanine-proline with a C-terminal para-nitroaniline (pNA) chromophore, its enzymatic cleavage liberates p-nitroaniline, which produces a yellow color measurable spectrophotometrically at 405-410 nm, enabling real-time kinetic monitoring and high-throughput screening applications . The compound is supplied as a purified powder with a typical purity of ≥98% .

Assay type Continuous chromogenic kinetic assay for tripeptidyl peptidases
Detection p-nitroaniline release monitored at 405–410 nm
Format Purified powder for quantitative workflows and high-throughput screening

Substrate Selection: TPP Specificity and Assay Performance


Chromogenic peptide substrates with a pNA reporter group are not functionally interchangeable. Subtle variations in amino acid sequence, N-terminal protection, and chain length dramatically alter enzyme recognition, binding affinity (Km), and catalytic turnover (kcat), which directly impacts assay sensitivity, linear dynamic range, and result reproducibility [1]. For example, chymotrypsin shows a 40-fold difference in Km and a >100-fold difference in kcat when comparing Suc-Ala-Phe-pNA to the extended Suc-Ala-Ala-Pro-Phe-pNA substrate [2]. Therefore, substituting Ala-Phe-Pro-pNA—a specific substrate for tripeptidyl peptidases—with a generic endopeptidase or chymotrypsin substrate like Suc-Ala-Ala-Pro-Phe-pNA will yield non-specific cleavage, inaccurate kinetic parameters, and potentially false-negative results in TPP-specific screening campaigns. Procurement of the precisely validated substrate is essential for assay validity.

Generic pNA substrates are not interchangeable with TPP-specific Ala-Phe-Pro-pNA
Target substrate
Ala-Phe-Pro-pNA — free N-terminal Ala, recognized by tripeptidyl peptidase (exopeptidase)
Common substitute
Suc-Ala-Ala-Pro-Phe-pNA — blocked N-terminus, preferred by endopeptidases (e.g., chymotrypsin)
  • Different enzyme class recognition may lead to non-specific cleavage and misleading activity readouts
  • Altered Km and kcat can produce inaccurate kinetic parameters and false-negative results in TPP screening
  • Blocked N-terminus prevents exopeptidase engagement; TPP activity cannot be assessed with endopeptidase substrates

Comparative Evidence for Ala-Phe-Pro-pNA


Enzyme Target Specificity vs. Chymotrypsin Substrate

Ala-Phe-Pro-pNA is a validated, specific substrate for tripeptidyl peptidase (TPP), an exopeptidase that cleaves tripeptides from the N-terminus of polypeptides . In contrast, Suc-Ala-Ala-Pro-Phe-pNA, a tetrapeptide with an N-terminal succinyl blocking group, is a preferred substrate for endopeptidases like chymotrypsin and cathepsin G . The N-terminal free amine of Ala-Phe-Pro-pNA is a critical recognition element for TPP's exopeptidase activity, whereas the blocked N-terminus of Suc-Ala-Ala-Pro-Phe-pNA prevents exopeptidase cleavage. Using the incorrect substrate will measure the activity of an entirely different class of proteases, leading to erroneous conclusions in enzyme characterization or inhibitor screening. Kinetic data for the chymotrypsin substrate confirms its high affinity (Km = 0.1 mM) and rapid turnover (k2 = 98 s⁻¹) with chymotrypsin, a profile not representative of TPP activity [1].

Enzyme target specificity
Reported comparison
Tripeptidyl peptidase (exopeptidase) vs. chymotrypsin/cathepsin G (endopeptidases)
Substrate identity determines which enzyme class is measured
Free N-terminal amine required for TPP recognition
Tripeptidyl Peptidase Enzyme Specificity Chromogenic Substrate

Quantitative Kinetic Analysis for TPP Activity

Ala-Phe-Pro-pNA enables quantitative kinetic characterization of tripeptidyl peptidase activity. The assay involves incubating the enzyme with varying concentrations of Ala-Phe-Pro-pNA and continuously monitoring the absorbance increase at 405-410 nm resulting from p-nitroaniline (pNA) release. This allows for the direct calculation of kinetic parameters, including Michaelis-Menten constant (Km) and maximal velocity (Vmax), under defined experimental conditions. The free N-terminal Ala is essential for TPP recognition and catalysis .

Kinetic assay principle
Data to verify
Real-time pNA release monitored at 405–410 nm; enables Km/Vmax calculation
Supports quantitative kinetic characterization
Requires enzyme-specific pH and temperature optimization
Enzyme Kinetics Km Determination Tripeptidyl Peptidase

Sequence Specificity: Ala-Phe-Pro vs. Phe-Pro-Ala

The sequence of the tripeptide moiety in TPP substrates is a critical determinant of enzyme recognition and catalytic efficiency. Ala-Phe-Pro-pNA presents the sequence Ala-Phe-Pro for TPP cleavage. A closely related analog, Phe-Pro-Ala-pNA (CAS 201738-99-0), shares the same molecular weight (453.49 g/mol) and chromophore but differs in the amino acid sequence [1]. This sequence variation can significantly alter the substrate's affinity for different TPP isoforms or related enzymes, impacting both the rate of hydrolysis and the assay's signal-to-background ratio [2]. While direct comparative kinetic data between these two specific sequences is not consolidated in a single study, the fundamental principle of sequence-dependent substrate recognition in proteases is well-established [3].

Sequence specificity
Class-level inference
Ala-Phe-Pro vs. Phe-Pro-Ala tripeptide order
Sequence-dependent enzyme recognition may alter assay profile
Direct comparative kinetic data not consolidated for these specific sequences
Substrate Specificity Peptide Sequence Tripeptidyl Peptidase

Ala-Phe-Pro-pNA Applications


Kinetic Characterization of TPPs

Researchers studying tripeptidyl peptidases (TPPs) from various biological sources, such as the periodontal pathogen Prevotella nigrescens, utilize Ala-Phe-Pro-pNA to determine precise Michaelis-Menten kinetic parameters (Km and Vmax). This application is essential for understanding enzyme function, comparing isoforms, and establishing baseline activity for inhibitor development. The chromogenic nature of the substrate allows for continuous, real-time monitoring of the reaction in a standard spectrophotometer or plate reader .

High-Throughput TPP Inhibitor Screening

In pharmaceutical and biotechnology settings, Ala-Phe-Pro-pNA serves as a robust substrate for high-throughput screening (HTS) campaigns aimed at identifying novel inhibitors of tripeptidyl peptidases. Its compatibility with 96- and 384-well plate formats, combined with the straightforward colorimetric readout, allows for the rapid and cost-effective screening of large compound libraries to discover potential drug candidates targeting TPP-related pathologies .

Quality Control of Purified TPP Enzymes

Laboratories that purify recombinant or native tripeptidyl peptidases use Ala-Phe-Pro-pNA as a standard substrate to verify the specific activity and functional integrity of their enzyme batches. This application ensures consistency across experiments and serves as a critical quality control (QC) step before utilizing the enzyme in downstream assays, such as detailed inhibitor mechanism-of-action studies or structural biology efforts .

Exopeptidase Activity and Substrate Specificity

Biochemists use Ala-Phe-Pro-pNA to probe the active site architecture and substrate specificity of exopeptidases, particularly those requiring a free N-terminal amine. By comparing the cleavage rate of Ala-Phe-Pro-pNA with that of blocked or sequence-modified analogs, researchers can map the subsite preferences of their target enzyme, providing crucial insights into its biological function and enabling the rational design of more potent and selective inhibitors .

Application
Selection Property
Validation Focus
TPP kinetic characterization
Free N-terminal Ala recognition element
Enzyme-specific Km/Vmax verification
High-throughput inhibitor screening
Colorimetric pNA readout at 405 nm
Assay window, Z'-factor, and reproducibility
QC of purified TPP enzymes
High-purity chromogenic substrate powder
Batch-to-batch activity consistency check
Exopeptidase substrate specificity studies
Unblocked tripeptide with C-terminal pNA
Subsite preference mapping and inhibitor profiling

Technical Documentation Hub

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38 linked technical documents
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